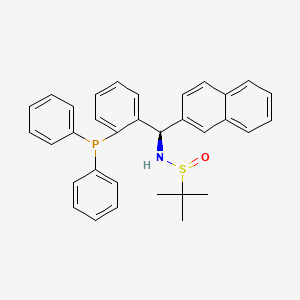![molecular formula C19H16N2O2S B13660881 2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring, a biphenyl group, and an acetamido linkage, making it a versatile molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Biphenyl Acetamide Intermediate: The biphenyl group is first functionalized with an acetamido group through an acylation reaction.
Thiophene Ring Introduction: The thiophene ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final product is obtained by coupling the biphenyl acetamide intermediate with the thiophene derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer properties, particularly in inhibiting mitochondrial complex I.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide exerts its effects is primarily through the inhibition of mitochondrial complex I . This inhibition disrupts the electron transport chain, leading to reduced ATP production and inducing apoptosis in cancer cells. The compound’s unique structure allows it to specifically target and bind to mitochondrial complex I, making it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents and overall structure.
2-Aminothiophene-3-carboxylic Acid Esters: These derivatives have similar core structures but differ in their functional groups and biological activities.
Uniqueness
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide stands out due to its biphenyl group, which enhances its binding affinity and specificity for mitochondrial complex I. This unique feature distinguishes it from other thiophene derivatives and contributes to its potent anticancer activity.
特性
分子式 |
C19H16N2O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-[[2-(4-phenylphenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c20-18(23)16-10-11-24-19(16)21-17(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,23)(H,21,22) |
InChIキー |
YYXUXBGOPPLOIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




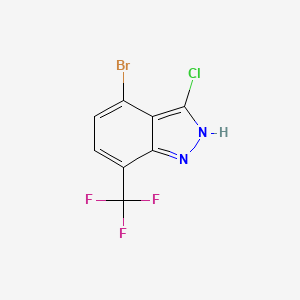

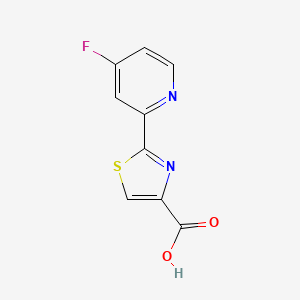
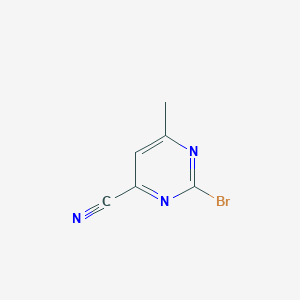
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
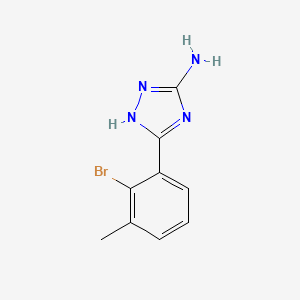
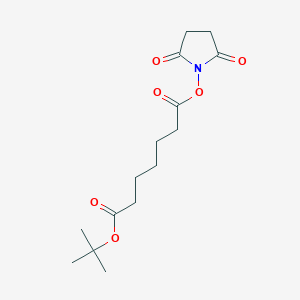
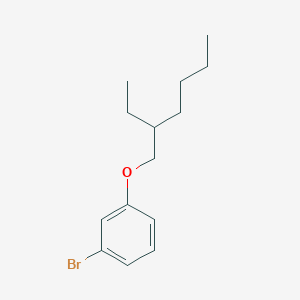
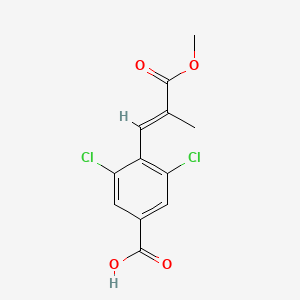
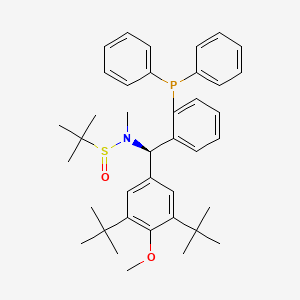
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
